![molecular formula C16H14BrN5O4S B1354059 PIK-75 CAS No. 945619-31-8](/img/structure/B1354059.png)
PIK-75
描述
PIK-75 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromoimidazo[1,2-a]pyridine moiety, a nitrobenzenesulfonamide group, and a methylideneamino linkage. Its molecular formula is C16H14BrN5O4S, and it has a molecular weight of 488.75 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PIK-75 typically involves the following steps:
Formation of the Bromoimidazo[1,2-a]pyridine Core: This step involves the halogenation of imidazo[1,2-a]pyridine derivatives.
Condensation Reaction: The bromoimidazo[1,2-a]pyridine derivative is then condensed with an appropriate aldehyde or ketone to form the methylideneamino linkage.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
化学反应分析
Types of Reactions
PIK-75 can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The methylideneamino linkage can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acid or base catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Condensation: Extended imidazo[1,2-a]pyridine frameworks.
科学研究应用
Cancer Research
1.1 Mechanism of Action
PIK-75 has been extensively studied for its anti-cancer properties, particularly its ability to inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. By targeting this pathway, this compound induces apoptosis in cancer cells and enhances the efficacy of other chemotherapeutic agents.
1.2 Case Studies
- Pancreatic Cancer : A study demonstrated that this compound, when combined with gemcitabine, significantly reduced tumor growth in a preclinical mouse model of pancreatic cancer. The compound was shown to down-regulate the NRF2 protein, which is often overactive in cancer cells, thereby enhancing the sensitivity of these cells to gemcitabine treatment .
- T-cell Acute Lymphoblastic Leukemia : Research identified this compound as a potent agent against T-cell acute lymphoblastic leukemia by inhibiting both TAL1 and PI3K pathways. This dual inhibition resulted in significant cytotoxic effects on leukemia cells, showcasing this compound's potential as a therapeutic agent in hematological malignancies .
Anti-inflammatory Applications
2.1 Mechanism of Action
This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8. This action is primarily mediated through the inhibition of the p110α subunit of PI3K, which plays a pivotal role in inflammatory signaling pathways.
2.2 Case Studies
- Esophageal Inflammation : In vitro studies using feline esophageal epithelial cells showed that this compound reduced the expression of pro-inflammatory cytokines in response to oxidative stress induced by hydrogen peroxide. The compound effectively diminished the phosphorylation of Akt, a key player in inflammatory responses, thereby showcasing its potential for treating esophageal inflammation .
Formulation and Delivery Systems
3.1 Enhanced Delivery Systems
Recent advancements have focused on improving the delivery efficiency of this compound through nanosuspension formulations. These formulations aim to enhance cytotoxicity against targeted cancer cells while minimizing systemic toxicity.
Formulation Type | Delivery Efficiency | Cytotoxicity Level |
---|---|---|
Nanosuspension | High | Increased |
Conventional Formulation | Moderate | Standard |
Summary of Findings
The research surrounding this compound underscores its multifaceted applications in both oncology and inflammation management. Its ability to inhibit key signaling pathways positions it as a promising candidate for combination therapies in cancer treatment and as a potential therapeutic agent in inflammatory diseases.
作用机制
The mechanism of action of PIK-75 involves its interaction with specific molecular targets. The bromoimidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
相似化合物的比较
Similar Compounds
3-Bromo-2-methylimidazo[1,2-a]pyridine: Shares the bromoimidazo[1,2-a]pyridine core but lacks the nitrobenzenesulfonamide group.
N-(Pyridin-2-yl)amides: Contains the pyridine moiety but differs in the functional groups attached.
Uniqueness
PIK-75 is unique due to its combination of a bromoimidazo[1,2-a]pyridine core, a nitrobenzenesulfonamide group, and a methylideneamino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Its biological activity has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases.
Inhibition of PI3K Pathway
This compound exhibits a potent inhibitory effect on the p110α isoform of PI3K, with an IC50 value of approximately 5.8 nM . This inhibition leads to a cascade of downstream effects that contribute to its biological activity:
- Apoptosis Induction : In acute myeloid leukemia (AML) cells, this compound disrupts the interaction between Bcl-xL and Bak, leading to apoptosis through the loss of Mcl-1 protein, which is crucial for cell survival .
- Anti-inflammatory Effects : this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, including esophageal epithelial cells and human smooth muscle cells .
Summary of Biological Activities
Study on Inflammatory Mediators
A study investigated the effects of this compound on feline esophageal epithelial cells exposed to hydrogen peroxide. The results demonstrated that this compound significantly reduced the phosphorylation of Akt and decreased the expression of inflammatory cytokines:
- Cell Viability : this compound did not significantly alter cell viability or morphology after hydrogen peroxide treatment.
- Cytokine Expression : A dose-dependent reduction in IL-1β and IL-8 was observed following this compound treatment .
Overcoming Venetoclax Resistance
Recent research highlighted this compound's efficacy in overcoming venetoclax resistance in mantle cell lymphoma (MCL) cells. The compound effectively reduced MCL-1 expression and inhibited AKT activation in resistant cell lines:
Cell Line | Response to Venetoclax (IC50) | Response to this compound (IC50) |
---|---|---|
Maver-1 | Sensitive (2.9 nM) | Potent (1.5 nM) |
Granta-519 | Sensitive (5.8 nM) | Potent (2.2 nM) |
JeKo R | Resistant (>100 nM) | Potent (10.9 nM) |
This demonstrates this compound's potential as a therapeutic agent for patients with MCL who exhibit resistance to conventional treatments .
属性
IUPAC Name |
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCAAFKVUWAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。